molecular formula C13H15NO4S B15254876 N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Cat. No.: B15254876
M. Wt: 281.33 g/mol
InChI Key: GMFIHQHJCPHFLG-JTQLQIEISA-N
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Description

N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 941394-39-4) is a synthetic small molecule that incorporates a sulfonamide functional group, a key pharmacophore in medicinal chemistry . Sulfonamide-based compounds are renowned for their diverse pharmacological activities, which can range from antibacterial effects to roles in managing inflammation, hypoglycemia, and glaucoma . The specific structure of this compound, featuring a furan ring and a chiral benzylic alcohol, makes it a valuable intermediate for exploring structure-activity relationships (SAR) in drug discovery, particularly in the design of non-antibacterial sulfonamides . The furan heterocycle is a privileged structure in drug design, known to influence a compound's physicochemical properties, potency, and selectivity, thereby contributing to the optimization of lead molecules . Furthermore, structurally related sulfonamide derivatives have been identified as potent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), a promising target for combating oxidative stress in neurodegenerative and inflammatory diseases . This compound is provided as a high-purity material to support advanced chemical and pharmacological research. FOR RESEARCH USE ONLY (RUO). Not for human or veterinary use.

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzenesulfonamide

InChI

InChI=1S/C13H15NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,10,14-15H,9H2,1H3/t10-/m0/s1

InChI Key

GMFIHQHJCPHFLG-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonyl chloride under controlled conditions to form the desired sulfonamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the sulfonamide group may produce the corresponding amine .

Scientific Research Applications

N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 . Its CAS number is 1212153-59-7 .

While specific applications for this compound are not detailed in the provided search results, related sulfonamides have demonstrated potential in various scientific research applications:

Carbonic Anhydrase Inhibition:

  • A series of 4-substituted thiophene- and furan-2-sulfonamides, which are structurally related, were found to be potent inhibitors of human carbonic anhydrase II in vitro .
  • These compounds were further evaluated as potential topically effective ocular hypotensive agents in rabbits .
  • The study also assessed their solubility in water and pH 7.4 buffer to estimate their suitability for solution formulation .
  • The sensitization potential of representative structures was determined through in vitro glutathione reactivity studies and guinea pig maximization testing .
  • Other sulfonamides incorporating furan-, thiophene-, and pyrrole-carboxamide moieties have also been reported as having strong topical intraocular pressure-lowering properties as aqueous suspensions .

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The table below compares the target compound with sulfonamide derivatives bearing distinct substituents, highlighting differences in physical properties and functional groups:

Compound Name Substituents Melting Point Key Spectroscopic Data Biological/Functional Notes
N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (Target) Furan-2-ylmethyl, (1S)-hydroxyethyl Not reported Not available in evidence; expected IR: O-H (~3200–3500 cm⁻¹), S=O (~1168–1343 cm⁻¹) Chirality may influence enzyme interactions
N-[2-(3-Allyloxy-prop-1-ynyl)-phenyl]-4-methyl-benzenesulfonamide (1t) Allyloxy-propynyl, methyl 81–82°C IR: 3257 (N-H), 1339/1168 cm⁻¹ (S=O); MS: m/z 359.2 [M+NH4]+ Potential for click chemistry applications
4-Methyl-N-(2-trimethylsilanylethynyl-phenyl)-benzenesulfonamide (1u) Trimethylsilanylethynyl, methyl 79–80°C IR: 2151 cm⁻¹ (C≡C), 1343/1168 cm⁻¹ (S=O) Silicon-based protecting group for synthesis
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide groups Not reported IR: Azide peaks (~2100 cm⁻¹); NMR confirms substitution High reactivity for bioconjugation
4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide (S)-1-phenylethyl, methyl Not reported [α]D²⁰: Not specified; referenced antimicrobial properties in literature Antimicrobial applications cited

Key Observations :

  • Substituent Effects : Bulky groups (e.g., trimethylsilanylethynyl in 1u) lower melting points compared to simpler substituents. Azide-containing analogs () enable click chemistry but require careful handling due to explosivity.
  • Spectroscopic Trends : S=O stretches in IR (1168–1343 cm⁻¹) are consistent across sulfonamides, while functional groups like C≡C (2151 cm⁻¹) or azides (~2100 cm⁻¹) provide distinct signatures .

Stereochemical Variants: (S) vs. (R) Enantiomers

The target compound’s (1S)-hydroxyethyl group has a stereoisomer, N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide (). Chirality in sulfonamides often dictates biological activity; for example, (S)-configured sulfonamides may exhibit higher affinity for chiral enzyme pockets compared to their (R)-counterparts.

Functional Group Modifications

  • Hydroxyethyl vs. Ketone : Replacing the hydroxyethyl group with a ketone (e.g., 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide , ) introduces a reactive carbonyl group. This modification alters solubility (ketones are less polar than alcohols) and may affect metabolic stability .
  • Hydroxyethyl vs.

Research Findings and Trends

  • Synthetic Methods : Reductive amination () and sodium carbonate-mediated substitutions () are common for sulfonamide synthesis. Chirality is often introduced via chiral amines or resolution techniques .
  • Biological Relevance : Sulfonamides with aromatic substituents (e.g., furan, phenyl) show promise in targeting enzymes like farnesyltransferase () or microbial proteins ().
  • Physical Properties : Melting points correlate with molecular symmetry and intermolecular forces. For example, 1t and 1u () have similar melting points due to comparable molecular weights and substituent complexity .

Biological Activity

N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₃H₁₅N₁O₄S
  • Molecular Weight : 281.33 g/mol
  • CAS Number : 1212153-59-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

A study published in Biomed Research International evaluated the inhibitory and cytotoxic activity of various sulfonamide derivatives, including this compound, against MRSA clinical isolates. The results demonstrated that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 16 µg/mL .

Compound NameMIC (µg/mL)Activity
This compound16Antibacterial
Control (Standard Drug)8Antibacterial

Case Study: In Vivo Efficacy

In a recent animal model study, this compound was administered to mice infected with MRSA. The results indicated a reduction in bacterial load and inflammation markers compared to untreated controls, suggesting potential for therapeutic use in bacterial infections .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest:

  • Absorption : The compound shows good oral bioavailability.
  • Metabolism : It is metabolized primarily in the liver, with a half-life suitable for therapeutic applications.

Toxicological Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects .

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